2,2,6-trimethyl-4,4-diphenyl-1,4-oxaphosphinane-1,4-diium;bromide
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Overview
Description
2,2,6-trimethyl-4,4-diphenyl-1,4-oxaphosphinane-1,4-diium;bromide is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in organic chemistry.
Preparation Methods
The synthesis of 2,2,6-trimethyl-4,4-diphenyl-1,4-oxaphosphinane-1,4-diium;bromide typically involves multiple steps, including the formation of the oxaphosphinane ring and the introduction of the bromide ion. Common synthetic routes include:
Formation of the Oxaphosphinane Ring: This step often involves the reaction of a phosphine oxide with a suitable diol under acidic conditions.
Introduction of the Bromide Ion: The bromide ion can be introduced through a substitution reaction, where a suitable leaving group is replaced by bromide using reagents like N-bromosuccinimide (NBS) under radical conditions.
Chemical Reactions Analysis
2,2,6-trimethyl-4,4-diphenyl-1,4-oxaphosphinane-1,4-diium;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines or other reduced forms.
Substitution: The bromide ion can be substituted by other nucleophiles, leading to the formation of various derivatives.
Scientific Research Applications
2,2,6-trimethyl-4,4-diphenyl-1,4-oxaphosphinane-1,4-diium;bromide has numerous applications in scientific research, including:
Biology: The compound’s reactivity makes it useful in biochemical studies, including enzyme inhibition and protein modification.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,2,6-trimethyl-4,4-diphenyl-1,4-oxaphosphinane-1,4-diium;bromide involves its interaction with molecular targets through its reactive phosphine and bromide groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The compound’s reactivity is primarily driven by the electrophilic nature of the phosphine group and the nucleophilic nature of the bromide ion .
Comparison with Similar Compounds
2,2,6-trimethyl-4,4-diphenyl-1,4-oxaphosphinane-1,4-diium;bromide can be compared with other similar compounds, such as:
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: This compound is also a phosphine oxide but differs in its structural arrangement and reactivity.
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate: Although structurally different, this compound shares some reactivity patterns with this compound.
The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity, making it a valuable compound for various applications in science and industry.
Properties
CAS No. |
66224-17-7 |
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Molecular Formula |
C19H25BrOP+ |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
2,2,6-trimethyl-4,4-diphenyl-1,4-oxaphosphinane-1,4-diium;bromide |
InChI |
InChI=1S/C19H24OP.BrH/c1-16-14-21(15-19(2,3)20-16,17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h4-13,16H,14-15H2,1-3H3;1H/q+1; |
InChI Key |
XFMYIFMGUJSIGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C[P+](CC([OH+]1)(C)C)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
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